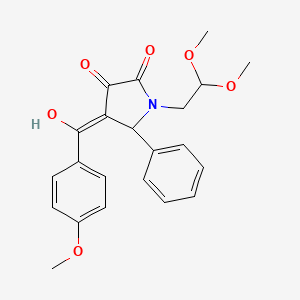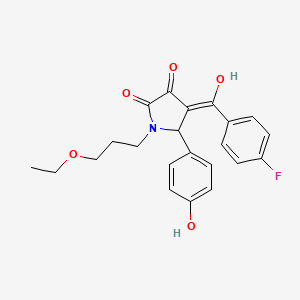![molecular formula C28H30N2O7 B11045244 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide](/img/structure/B11045244.png)
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure combining a pyran ring, an indole moiety, and a trimethoxyphenyl group, making it an interesting subject for chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide typically involves multi-step organic synthesis. Here is a general outline of the synthetic route:
Formation of the Pyran Ring: The pyran ring can be synthesized through a condensation reaction involving a suitable aldehyde and a ketone in the presence of an acid catalyst.
Indole Derivative Preparation: The indole moiety is prepared via Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reactions: The pyran and indole derivatives are then coupled using a suitable linker, often through amide bond formation. This step may involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Final Assembly: The trimethoxyphenyl group is introduced through a substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methoxy groups.
Reduction: Reduction reactions may target the carbonyl groups in the pyran ring.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties due to the presence of the indole moiety, which is known for its bioactivity. It could be investigated for potential therapeutic applications.
Medicine
In medicine, the compound might be explored for its potential as a drug candidate. The combination of different functional groups could provide a basis for developing new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor for the synthesis of other valuable chemicals.
Mecanismo De Acción
The mechanism of action of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide would depend on its specific application. Generally, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions. The indole moiety, in particular, could play a crucial role in binding to biological targets.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-phenylpropanamide
- 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4-dimethoxyphenyl)propanamide
Uniqueness
The uniqueness of 3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide lies in the combination of its functional groups. The presence of the trimethoxyphenyl group, in particular, may impart unique chemical and biological properties compared to similar compounds.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and uniqueness in the context of scientific research
Propiedades
Fórmula molecular |
C28H30N2O7 |
|---|---|
Peso molecular |
506.5 g/mol |
Nombre IUPAC |
3-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-N-[2-(1H-indol-3-yl)ethyl]-3-(3,4,5-trimethoxyphenyl)propanamide |
InChI |
InChI=1S/C28H30N2O7/c1-16-11-22(31)26(28(33)37-16)20(18-12-23(34-2)27(36-4)24(13-18)35-3)14-25(32)29-10-9-17-15-30-21-8-6-5-7-19(17)21/h5-8,11-13,15,20,30-31H,9-10,14H2,1-4H3,(H,29,32) |
Clave InChI |
OHTZXCUWVDGGBL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C(=O)O1)C(CC(=O)NCCC2=CNC3=CC=CC=C32)C4=CC(=C(C(=C4)OC)OC)OC)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl {2-[N'-(4-chlorophenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate](/img/structure/B11045169.png)
![1-Acetyl-3'-(4-methoxyphenyl)-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B11045178.png)
![2-[(2-aminophenyl)sulfanyl]-5-(morpholin-4-ylsulfonyl)-N-phenylbenzamide](/img/structure/B11045183.png)
![N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide](/img/structure/B11045184.png)
![2-amino-5-oxo-4-(2,3,4-trimethoxyphenyl)-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B11045192.png)
![trans-4-[({2-[(4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}amino)methyl]cyclohexanecarboxylic acid](/img/structure/B11045207.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-N-methyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11045209.png)
![N-(1-{[3-(2-ethylpiperidin-1-yl)propyl]amino}-3-methyl-1-oxobutan-2-yl)-4-methylcyclohexanecarboxamide](/img/structure/B11045220.png)

![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-1-methoxynaphthalene-2-carboxamide](/img/structure/B11045228.png)
![8-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B11045233.png)
![1-Hydroxy-4,4,6,8-tetramethyl-1-[2-oxo-2-(2-thienyl)ethyl]-4H-pyrrolo[3,2,1-IJ]quinolin-2(1H)-one](/img/structure/B11045241.png)

![(2E)-2-(8-methoxy-4,4,6-trimethyl-2-oxo-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)hydrazinecarboximidamide](/img/structure/B11045263.png)